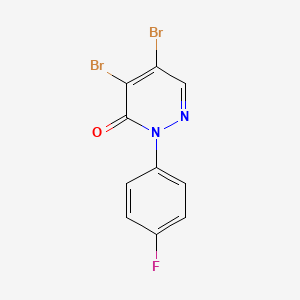

4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Übersicht

Beschreibung

4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone (DBFP) is a synthetic chemical compound that belongs to the pyridazinone family of compounds. It has been used in numerous scientific research applications, including as a pharmaceutical agent and biochemical reagent. It has also been used in laboratory experiments as a synthetic intermediate for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Anticancer Agents

Pyridazinones are recognized for their wide spectrum of biological activities, with several derivatives synthesized and evaluated for anticancer, antiangiogenic, and antioxidant properties. For instance, a series of pyridazinone derivatives demonstrated inhibitory effects on various human cancer cell lines, showcasing potential as anticancer and antiangiogenic agents. These compounds were also tested for their antioxidant activities, with some showing promising results comparable or superior to standard antioxidants like ascorbic acid (Kamble et al., 2015).

Chemical Properties and Applications

The versatility of pyridazinone scaffolds extends to their use in chemical synthesis, where they serve as key intermediates for creating a variety of functional systems. For example, sequential nucleophilic aromatic substitution processes have been applied to pyridazinones for synthesizing polyfunctional systems that might find applications in drug discovery (Pattison et al., 2009). This showcases the compound's significance in creating molecules with potential biological activities.

Antitumor Activity

Novel pyridazinone derivatives have been synthesized and characterized for their antitumor activities. Some derivatives exhibited significant inhibitory activity against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment. The structure-activity relationship analysis of these compounds further supports their development as anticancer agents (Qin et al., 2020).

Material Science Applications

Pyridazinone-based polymers have been synthesized, demonstrating the applicability of these compounds beyond pharmacology. For instance, soluble pyridazinone- or pyridazine-containing poly(arylene ether)s were prepared through polycondensation reactions, revealing high glass-transition temperatures and thermal stability. These materials could be utilized in various industrial applications, ranging from coatings to high-performance plastics (Xu et al., 2006).

Eigenschaften

IUPAC Name |

4,5-dibromo-2-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOQKOOSSQSBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)

![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol](/img/structure/B2612180.png)

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)

![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)